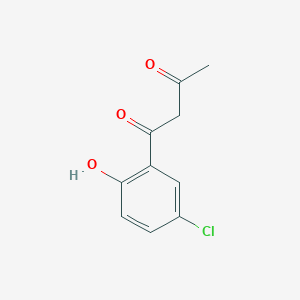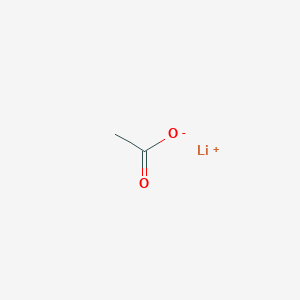
lithium;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is commonly used in various laboratory and industrial applications due to its unique properties, such as its ability to act as a buffer in gel electrophoresis and its role in DNA transformation in yeast.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:
LiOH⋅H2O+CH3COOH→CH3COOLi+2H2O
The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .
Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .
Types of Reactions:
Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.
Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.
Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.
Major Products:
Lithium Salts: Reactions with other acids can produce different lithium salts.
Complexes: Formation of lithium complexes with organic ligands or other metal ions.
Chemistry:
Buffer in Gel Electrophoresis: Lithium acetate is used as a buffer in gel electrophoresis for DNA and RNA analysis due to its lower electrical conductivity and ability to run gels at higher speeds.
Synthesis of Organolithium Compounds: It serves as a precursor for the synthesis of various organolithium compounds used in organic synthesis.
Biology:
DNA Transformation in Yeast: Lithium acetate is used to permeabilize the cell wall of yeast, facilitating DNA transformation and genetic studies.
Medicine:
Pharmaceutical Applications: Lithium acetate is used in the synthesis of pharmaceutical compounds and as a catalyst in organic reactions.
Industry:
Polymer Production: It is used in the production of alkyd resins and acrylic polymers.
Anticorrosion Agent: Lithium acetate is employed as an anticorrosion agent in molding polyphenylene sulfide resins.
Mécanisme D'action
The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Sodium Acetate (C₂H₃NaO₂): Similar to lithium acetate, sodium acetate is used as a buffer in biochemical applications.
Potassium Acetate (C₂H₃KO₂): Potassium acetate is another acetate salt used in similar applications, but lithium acetate’s unique properties, such as its chaotropic effect, make it more suitable for specific biological applications.
Uniqueness: Lithium acetate’s ability to permeabilize yeast cell walls and its lower electrical conductivity in gel electrophoresis distinguish it from other acetate salts. Its chaotropic properties also make it particularly effective in denaturing biomolecules, which is beneficial in various laboratory and industrial processes .
Propriétés
IUPAC Name |
lithium;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXADJRWDQXREU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
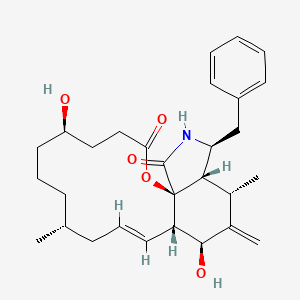
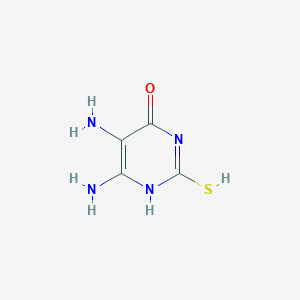

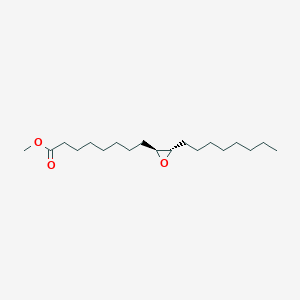
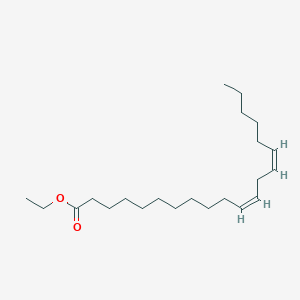
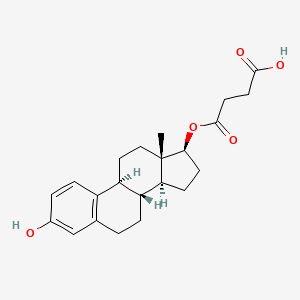
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
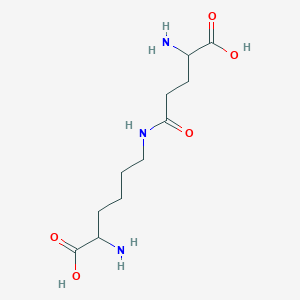
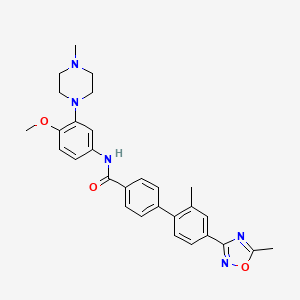
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B7803447.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
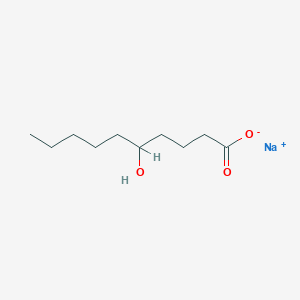
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)
